3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine

Catalog No.
S1481794
CAS No.
106214-84-0
M.F
C12H34N2O2Si3
M. Wt
322.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsily...

CAS Number

106214-84-0

Product Name

3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine

IUPAC Name

3-[[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine

Molecular Formula

C12H34N2O2Si3

Molecular Weight

322.67 g/mol

InChI

InChI=1S/C12H34N2O2Si3/c1-17(2,11-7-9-13)15-19(5,6)16-18(3,4)12-8-10-14/h7-14H2,1-6H3

InChI Key

ZWRBLCDTKAWRHT-UHFFFAOYSA-N

SMILES

C[Si](C)(CCCN)O[Si](C)(C)O[Si](C)(C)CCCN

Canonical SMILES

C[Si](C)(CCCN)O[Si](C)(C)O[Si](C)(C)CCCN

Surface Modification:

PDMS-NH2, due to its unique properties, is employed in scientific research for surface modification. The amine group (NH2) at the end of the PDMS chain can react with various functional groups on surfaces, forming a stable chemical bond. This allows researchers to introduce new functionalities like adhesion promotion, biocompatibility, or responsiveness to external stimuli.

Here are some examples of its use in surface modification:

  • Creating biocompatible surfaces for medical devices: PDMS-NH2 can be used to modify the surface of implants or biosensors, improving their compatibility with living tissues and reducing the risk of rejection. (Source: A study on the surface modification of titanium implants using polydimethylsiloxane (PDMS) for improved biocompatibility)
  • Functionalizing nanoparticles for drug delivery: By attaching PDMS-NH2 to nanoparticles, researchers can create targeted drug delivery systems. The amine group can be used to attach targeting moieties that bind to specific cells, while the PDMS chain provides a biocompatible shell for the drug. (Source: Polymeric nanoparticles for drug delivery: )

Creation of Microfluidic Devices:

The unique combination of hydrophobicity of the PDMS chain and the reactivity of the amine group makes PDMS-NH2 a valuable material for creating microfluidic devices. These devices are miniaturized channels used to manipulate and analyze fluids.

Here's how PDMS-NH2 is used in microfluidics:

  • Surface patterning for microfluidic channels: The amine group of PDMS-NH2 can be selectively reacted with specific chemicals to create patterned surfaces within microfluidic channels. This allows for the creation of complex microfluidic structures with desired functionalities. (Source: Micropatterning of poly(dimethylsiloxane) using photolithography and (3-aminopropyl)triethoxysilane)
  • Immobilization of biomolecules: The amine group can be used to attach biomolecules like enzymes or antibodies to the inner surface of microfluidic channels. This enables researchers to perform specific biochemical reactions or assays within the microfluidic device. (Source: Immobilization of enzymes on silicon surfaces using aminopropyltriethoxysilane))

Drug Delivery and Tissue Engineering:

PDMS-NH2 is also being explored for its potential applications in drug delivery and tissue engineering due to its biocompatibility and ability to be modified with various functionalities.

Here are some ongoing areas of research:

  • Encapsulation of therapeutic agents: Researchers are investigating the use of PDMS-NH2 to encapsulate therapeutic agents like drugs or cells for controlled release. The amine group can be used to attach targeting moieties or stimuli-responsive groups for targeted drug delivery. (Source: Polymeric nanoparticles for drug delivery: )
  • Creating scaffolds for tissue engineering: The amine group of PDMS-NH2 can be used to functionalize scaffolds used in tissue engineering. This allows for the attachment of cell adhesion peptides or growth factors, promoting cell attachment and proliferation for tissue regeneration. (Source: Surface modification of polydimethylsiloxane for tissue engineering applications: )

3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine is an organosilicon compound with the molecular formula C15H41N3O2Si3 . It is a colorless liquid with a density of approximately 0.901 g/cm³ . The compound features a linear structure with three silicon atoms connected by oxygen bridges, and two terminal aminopropyl groups.

  • Minimize inhalation: Avoid inhaling dust particles of AP-PDMS, especially for long durations.
  • Eye and Skin Contact: While not highly irritating, wear gloves and safety glasses when handling AP-PDMS to avoid accidental contact.
  • Proper Disposal: Follow recommended disposal procedures for the specific type of AP-PDMS being used.
For this compound are not directly provided in the search results, we can infer some potential reactions based on its structure:

  • Hydrolysis: The siloxane (Si-O-Si) bonds can undergo hydrolysis in the presence of water or acids, leading to the formation of silanols.
  • Condensation: The terminal amine groups can participate in condensation reactions with carbonyl compounds, forming imines or enamines.
  • Silylation: The compound can act as a silylating agent due to its multiple silyl groups, potentially modifying surfaces or other molecules.

  • Antimicrobial properties: Some silicon-containing compounds exhibit antimicrobial effects.
  • Drug delivery: Organosilicon compounds have been explored for their potential in drug delivery systems due to their unique properties.
  • Enzyme inhibition: Certain silicon-containing molecules have demonstrated enzyme inhibitory activities.

Further research would be needed to determine the specific biological activities of 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine.

  • Step-wise silylation: Starting with 3-aminopropanol, successive reactions with chlorodimethylsilane and appropriate silyl chlorides could build up the desired structure.
  • Hydrosilylation: Using a platinum catalyst, hydrosilylation of allylamine with appropriate siloxane precursors could potentially yield the target compound.
  • Condensation reactions: Utilizing silanols and aminosilanes as starting materials, controlled condensation reactions could lead to the formation of the desired siloxane bridges.

While specific applications for this compound are not directly mentioned, similar organosilicon compounds have found uses in various fields:

  • Surface modification: The compound could potentially be used to modify surfaces, imparting hydrophobicity or other desirable properties .
  • Polymer additives: It might serve as an additive in polymer formulations to enhance properties such as flexibility or thermal stability .
  • Coupling agents: The presence of both silyl and amine groups suggests potential use as a coupling agent in composite materials.
  • Precursor for advanced materials: It could serve as a precursor for the synthesis of more complex silicon-containing materials or coatings .

  • Hydrogen bonding: The amine groups can participate in hydrogen bonding with appropriate acceptors.
  • Coordination chemistry: The amine groups could potentially coordinate with metal ions, forming complexes.
  • Surface interactions: The siloxane backbone might interact with various surfaces through van der Waals forces or other weak interactions.

Similar Compounds

Several similar compounds can be compared to 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine:

  • 3-((tert-Butyldimethylsilyl)oxy)propan-1-amine: This compound shares the aminopropyl group but has a simpler silyl ether structure .
  • 3-[[3-aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-amine: A shorter analog with one less siloxane unit .
  • 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-methyl-(3,3,3-trifluoropropyl)silyl]oxy-dimethylsilyl]propan-1-amine: This compound incorporates a trifluoropropyl group, potentially altering its properties and reactivity .

The uniqueness of 3-[[[3-Aminopropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-amine lies in its extended siloxane backbone combined with terminal amine groups, which may confer a balance of flexibility, reactivity, and surface-modifying properties not found in simpler analogs.

The preparation of aminopropyl-functionalized polysiloxanes represents a significant area of research in silicon chemistry, with multiple synthetic routes offering distinct advantages for specific applications. This section explores four major approaches to synthesizing these versatile compounds.

Borane-Catalyzed C–H Silylation for Oligomer Formation

Boron-catalyzed C-H silylation reactions have emerged as powerful metal-free approaches for constructing silicon-carbon bonds essential in oligosiloxane synthesis. Research by various teams has demonstrated that tris(pentafluorophenyl)borane [B(C₆F₅)₃] serves as an exceptional catalyst for C-H silylation of various aromatic compounds with hydrosilanes.

The mechanism involves activation of Si-H bonds through a borane interaction forming a weak adduct, followed by nucleophilic attack at the electropositive silicon center. This creates an ion-pair intermediate that releases H₂ and yields the silylation product while regenerating the catalyst.

Table 1. Reaction conditions for B(C₆F₅)₃-catalyzed C-H silylation

ParameterOptimized ConditionNotes
Catalyst loading1.0-2.5 mol%Higher loading required for less reactive substrates
Temperature120°CEssential for reaction completion
SolventChlorobenzeneProvides optimal solvation
Reaction time6-24 hoursSubstrate-dependent
AtmosphereN₂Prevents oxygen interference

This synthetic approach offers several significant advantages:

  • Operation under neutral conditions without hydrogen acceptors
  • High regioselectivity in product formation
  • Wide substrate scope (over 40 examples documented)
  • Compatibility with sensitive Si-Cl bonds
  • Metal-free catalysis, advantageous for applications sensitive to metal contamination

The silylation occurs exclusively at specific positions (e.g., para position for N,N-disubstituted anilines), affording corresponding silylated derivatives in moderate to high yields. This selectivity enables precise control over the molecular architecture of the resulting oligomers, which can serve as precursors for more complex aminopropyl-functionalized polysiloxanes.

Double Metal Cyanide (DMC) Catalyzed Copolymerization Strategies

Double metal cyanide (DMC) complex catalysts represent a sophisticated approach to synthesizing polysiloxanes through ring-opening polymerization of heterocyclic monomers. These catalysts significantly outperform traditional caustic catalysts for polyether polyol production due to the reduced levels of unsaturation and higher functionality of the resulting polymers.

DMC catalysts can be prepared through multiple methodologies. One approach involves combining potassium hexacyanocobaltate with zinc chloride in an aqueous solution containing tert-butanol, followed by the addition of complex ligands like β-cyclodextrin, PEG-1000, or Tween-60. The preparation method significantly affects the crystalline state and catalytic properties of the resulting DMC.

Table 2. Comparison of DMC catalyst preparation methods and their properties

MethodAdditional Complex LigandCrystalline StateCatalyst ActivityReaction Rate
Method 1 (conventional)β-cyclodextrinMixture of crystalline and amorphousHighModerate
Method 1PEG-1000Mixture of crystalline and amorphousModerateModerate
Method 1Tween-60Mixture of crystalline and amorphousModerateModerate
Method 2 (ligand added before reaction)PEG-1000Substantially amorphousHigherFast
Method 2Tween-60Substantially amorphousHigherFast

Research has also explored two-dimensional double metal cyanide complexes with the general formula Co(H₂O)₂[M(CN)₄]·4H₂O (where M = Ni, Pd, or Pt). These complexes, particularly in their anhydrous forms, demonstrate significant potential as catalysts for copolymerization reactions.

A notable advancement in this field has been the development of 2D layered tetracyanonickelate complexes (M'[Ni(CN)₄]; M' = Ni²⁺, Co²⁺, Fe²⁺, Mn²⁺), which have been tested for CO₂ and propylene oxide copolymerization. These complexes yield random polyethercarbonates with medium-to-low CO₂ content, moderate molecular weight, and broad dispersity. The Co-Ni DMC catalyst, in particular, has shown promise as an alternative to the classic Zn-Co DMC compound, achieving 100% conversion of propylene oxide after 24 hours.

Hydrosilylation Approaches for Controlled Molecular Weight Distributions

Hydrosilylation represents one of the most versatile and widely applied methods for synthesizing aminopropyl-functionalized polysiloxanes with precisely controlled molecular weight distributions. This reaction involves the addition of silicon-hydrogen bonds across carbon-carbon double bonds, typically catalyzed by transition metal complexes.

The process proceeds through the coordination of the Si-H bond to a metal center, followed by oxidative addition, olefin coordination, insertion, and reductive elimination steps. Platinum complexes (particularly Speier's and Karstedt's catalysts) are preferred for industrial applications due to their high activity and selectivity.

Table 3. Hydrosilylation reactions for polysiloxane synthesis

Reactant TypeSi-H SourceAlkene SourceCatalystConditionsProduct Type
Homopolymer1,3-Dihydridotetramethyldisiloxane1,3-DivinyltetramethyldisiloxanePt complex70-90°C, tolueneHigh molecular weight poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene]
CopolymerMethylhydrosiloxane-dimethylsiloxaneVinyl-functional siloxanesSIP6830.3, SIP6832.225-150°CAddition-cure silicones
FunctionalHydrosilyl-PDMSVinyl compounds with functional groupsSpeier catalystContinuous flowFunctionalized PDMS

A significant advancement in hydrosilylation technology has been the development of a continuous tandem flow process that combines ring-opening polymerization/equilibrium of cyclic siloxane monomers with subsequent hydrosilylation. This approach utilizes octamethylcyclotetrasiloxane (D₄) as the monomer and Amberlyst 35 as the cationic resin catalyst for the first stage, followed by hydrosilylation with vinyl compounds in the presence of the Speier catalyst.

This continuous process offers several advantages over traditional batch methods:

  • Complete reaction within 2-3 minutes residence time
  • Steady flow output with approximately 80% nonvolatile content
  • Catalyst reusability (up to 80 cycles)
  • Production of PDMSs with various functionalities (ethylene glycol, epoxy, methacrylate, etc.)
  • Performance comparable to commercial products from batch processes

The molecular weight and Si-H group content can be controlled by adjusting the feed ratio, as demonstrated in studies with allyl-terminated poly(methyl methacrylate) and polystyrene. This precise control over molecular architecture enables the tailoring of physical properties for specific applications.

Vapor Phase Deposition Techniques for Thin Film Applications

Vapor phase deposition represents an advanced approach for creating uniform aminosilane layers on hydroxyl-bearing surfaces such as silicon dioxide. This technique is particularly valuable for applications requiring precise control over film thickness and uniformity, such as biosensors and microfluidic devices.

Comparative studies between solution-phase and vapor-phase deposition methods for aminoalkoxysilanes have demonstrated that vapor deposition consistently produces extremely smooth films with low surface roughness values comparable to clean oxide surfaces. The process typically involves a plasma cleaning step followed by hydration and silane deposition in a controlled environment.

Table 4. Comparison of deposition methods for aminosilanes

ParameterVapor PhaseToluene SolutionAqueous Solution
Film thickness4-5 ÅVariable (4-10+ Å)5-7 Å
CoverageSub-monolayerVariableNear-monolayer
Surface roughnessVery low (0.2 nm)Variable (0.26-0.6 nm)Low (0.2 nm)
Contact angle40-59°44-62°42°
Multilayer formationNonePossibleMinimal
ReproducibilityHighVariableGood
Hydrolytic stabilityGoodVariableGood

A detailed study focused on three aminoalkoxysilanes with different numbers of reactive groups: 3-aminopropyl triethoxysilane (APTES), 3-aminopropyl methyl diethoxysilane (APMDES), and 3-aminopropyl dimethyl ethoxysilane (APDMES). These compounds serve as valuable model systems for understanding the deposition behavior of more complex aminopropyl-functionalized polysiloxanes.

The vapor phase deposition of aminopropyl silanes has been particularly successful in microfluidic channel applications. A chemical vapor deposition (CVD) method for surface modification of glass microfluidic devices designed for electrophoretic separations has demonstrated remarkable results. Devices coated with (3-aminopropyl)di-isopropylethoxysilane (APDIPES) yielded near diffusion-limited separations and exhibited little change in electroosmotic mobility across a wide pH range (2.8-7.5).

The coating procedure involves:

  • Plasma cleaning of the substrate
  • Hydration with nanopure water
  • Injection of the silane and a 10-minute soak period
  • Nitrogen purging to remove excess reagents

This approach has enabled highly efficient microchip capillary electrophoresis-electrospray ionization-mass spectrometry of peptides and proteins, with theoretical plate counts exceeding 600,000 and peak capacities of 64 in less than 90 seconds.

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 69 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 67 of 69 companies with hazard statement code(s):;
H315 (92.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (92.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (86.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

106214-84-0

Dates

Modify: 2023-09-14

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